![molecular formula C3H8N2O B1221719 1,1-Dimethylurea CAS No. 598-94-7](/img/structure/B1221719.png)
1,1-Dimethylurea
Overview
Description
1,1-Dimethylurea (N, N-dimethylurea) is a urea derivative used as an intermediate in organic synthesis . It has been used in the Dowex-50W ion exchange resin-promoted synthesis of N,N′-disubstituted-4-aryl-3,4-dihydropyrimidinones .
Synthesis Analysis
1,1-Dimethylurea can be synthesized using dimethylamine as a raw material . Another method involves the reaction of sodium sulfocyanate with a 40% dimethylamine aqueous solution . A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas in water has also been reported .Molecular Structure Analysis
The molecular formula of 1,1-Dimethylurea is C3H8N2O . The structure of 1,1-Dimethylurea can be viewed using Java or Javascript .Chemical Reactions Analysis
1,1-Dimethylurea has been used in various chemical reactions. For instance, it has been used in the Dowex-50W ion exchange resin-promoted synthesis of N,N′-disubstituted-4-aryl-3,4-dihydropyrimidinones . Other reactions involving 1,1-Dimethylurea have been reported in the literature .Physical And Chemical Properties Analysis
1,1-Dimethylurea is a colorless crystalline powder . It has a molecular weight of 88.11 g/mol . The effects of concentration variation of 1,3-DMU in distilled water on dielectric and electrical properties have been discussed in the literature .Scientific Research Applications
Agriculture: Herbicide Formulation
In agriculture, 1,1-Dimethylurea derivatives, such as Diuron, are formulated as herbicides. They function by inhibiting photosynthesis in weeds, thus controlling their growth in crops like sugarcane .
Materials Science: Nonlinear Optical Material Synthesis
The compound’s nonlinear optical properties are explored in materials science for the development of advanced materials with potential applications in photonics and telecommunications .
Environmental Science: Bioremediation
1,1-Dimethylurea is involved in environmental science research, particularly in bioremediation strategies to degrade toxic substances and purify contaminated water bodies .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 1,1-Dimethylurea is used to study enzyme activities and inhibition, providing insights into metabolic pathways and the development of new drugs .
Pharmacology: Drug Synthesis
Pharmacological research employs 1,1-Dimethylurea in the synthesis of various pharmaceutical compounds, contributing to the creation of new medications and therapeutic agents .
Safety And Hazards
Future Directions
1,3-Dimethylurea, a related compound, is used for the synthesis of caffeine, theophylline, pharmachemicals, textile aids, herbicides, and others . The estimated world production of DMU is less than 25,000 tons . The future directions of 1,1-Dimethylurea could potentially follow similar paths, but specific future directions for this compound are not widely reported in the literature.
Relevant papers on 1,1-Dimethylurea include studies on its use as a ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy and other research articles .
properties
IUPAC Name |
1,1-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBLOADPFWKNGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060515 | |
Record name | 1,1-Dimethylurea | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Urea, N,N-dimethyl- | |
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Record name | 1,1-Dimethylurea | |
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Solubility |
SOL IN WATER; SLIGHTLY SOL IN ALCOHOL | |
Record name | 1,1-DIMETHYLUREA | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.255 | |
Record name | 1,1-DIMETHYLUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.44 [mmHg] | |
Record name | 1,1-Dimethylurea | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Product Name |
1,1-Dimethylurea | |
Color/Form |
MONOCLINIC PRISMS FROM ALCOHOL OR CHLOROFORM | |
CAS RN |
598-94-7, 1320-50-9 | |
Record name | N,N-Dimethylurea | |
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Record name | 1,1-Dimethylurea | |
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Record name | Dimethylurea | |
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Record name | 1,1-DIMETHYLUREA | |
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Record name | Urea, N,N-dimethyl- | |
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Record name | 1,1-Dimethylurea | |
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Record name | 1,1-dimethylurea | |
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Record name | Dimethylurea | |
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Record name | N,N-DIMETHYLUREA | |
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Record name | 1,1-DIMETHYLUREA | |
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Melting Point |
182 °C | |
Record name | 1,1-DIMETHYLUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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